REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12](S)=[N:11][C:10]=2[CH3:15])=[CH:5][CH:4]=1)#[N:2]>[Ni].C(O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:13][CH:12]=[N:11][C:10]=2[CH3:15])=[CH:7][CH:8]=1)#[N:2]
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Name
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( a )
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Quantity
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1.2 g
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=C1)C1=C(N=C(S1)S)C
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Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
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Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to ambient temperature
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Type
|
TEMPERATURE
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Details
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the reactants heated at 80° C. in an autoclave for an additional 6 hours
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Duration
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6 h
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Type
|
FILTRATION
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Details
|
The reaction mixture was then filtered through Arbocel
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Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
CUSTOM
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Details
|
chromatographed (Merck 60 Kieselgel--ethyl acetate:hexane:diethylamine, 25:75:2)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=C(N=CS1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |